molecular formula C8H10N4OS B1408175 8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one CAS No. 1453186-94-1

8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No. B1408175
CAS RN: 1453186-94-1
M. Wt: 210.26 g/mol
InChI Key: ZHYVFPGMUQVIKH-UHFFFAOYSA-N
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Description

8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, commonly referred to as 8-IPT, is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 8-IPT is a member of the pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one class of compounds and has been shown to possess several unique properties that make it an attractive target for further investigation.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been used in the synthesis of various heterocyclic compounds. For instance, Kurasawa et al. (1988) explored the transformation of 1,5-benzoxazepines into spirobenzoxazoles, producing related pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] Kurasawa et al., 1988. This showcases its potential in creating novel ring structures in organic chemistry.

Biological Activity

  • Smolnikov et al. (2017) investigated the antiproliferative activity of derivatives of pyrazolo[1,5-a][1,3,5]triazin-7(6H)-one, including 4-phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one, against human lung cancer (A549) and breast cancer (MDA-MB231) cell lines. The derivative showed more significant activity against lung cancer cells Smolnikov et al., 2017. This suggests its utility in medicinal chemistry, particularly in cancer research.

Nucleoside Synthesis

  • In the field of nucleoside synthesis, Chu (1984) described the synthesis of 8-(β-D-ribofuranosyl)-4-thioxo-3H-pyrazolo[1,5-a]-1,3,5-triazine and its α-anomer, demonstrating the compound's role in developing nucleoside analogs Chu, 1984. These analogs can be significant in studying nucleic acid behavior and as potential therapeutic agents.

Pharmacological Inhibitors

  • Research by Manachou et al. (2020) focused on derivatives of pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-ones as inhibitors of thymidine phosphorylase. They conducted quantitative structure-activity relationship (QSAR) modeling and physicochemical property evaluations to understand the inhibitory mechanism Manachou et al., 2020. This emphasizes the compound's significance in designing enzyme inhibitors.

Synthesis of Novel Heterocyclic Compounds

  • The compound serves as a key intermediate in the synthesis of various heterocyclic structures. Quy et al. (2022) synthesized novel derivatives, such as 4-aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones, demonstrating its flexibility in creating diverse chemical entities Quy et al., 2022.

Antimicrobial and Antifungal Applications

  • Ivanov et al. (2020) synthesized derivatives of pyrazolo[5,1-c][1,2,4]triazines, exploring their antimicrobial and antifungal activities Ivanov et al., 2020. This indicates the potential of these compounds in developing new antimicrobial agents.

properties

IUPAC Name

8-propan-2-yl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-4(2)5-3-9-12-6(5)10-7(14)11-8(12)13/h3-4,9H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYVFPGMUQVIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNN2C1=NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Reactant of Route 2
8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Reactant of Route 3
8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Reactant of Route 5
8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Reactant of Route 6
8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

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